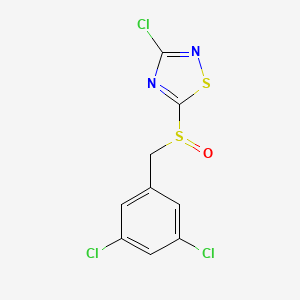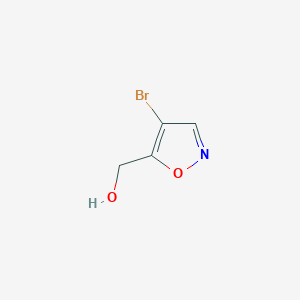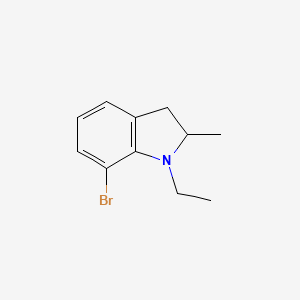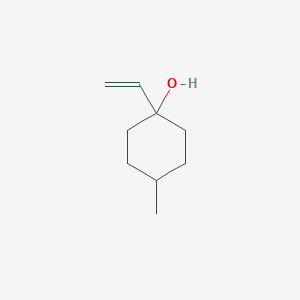
4-Methyl-1-vinylcyclohexanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-1-vinylcyclohexanol is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexanol, where a methyl group and a vinyl group are attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methyl-1-vinylcyclohexanol can be synthesized through several methods. One common approach involves the hydrogenation of 4-methyl-1-vinylcyclohexene. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-methyl-1-vinylcyclohexene in large reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-1-vinylcyclohexanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methyl-1-vinylcyclohexanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-methylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The vinyl group can undergo addition reactions with halogens or hydrogen halides to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methyl-1-vinylcyclohexanone.
Reduction: 4-Methylcyclohexanol.
Substitution: Halogenated derivatives such as 4-methyl-1-chlorocyclohexanol.
Aplicaciones Científicas De Investigación
4-Methyl-1-vinylcyclohexanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-1-vinylcyclohexanol involves its interaction with specific molecular targets and pathways. The vinyl group allows the compound to participate in addition reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications.
Comparación Con Compuestos Similares
4-Methyl-1-vinylcyclohexene: A precursor in the synthesis of 4-methyl-1-vinylcyclohexanol.
4-Methylcyclohexanol: A reduced form of this compound.
4-Vinylcyclohexene: A related compound with a vinyl group attached to the cyclohexane ring.
Uniqueness: this compound is unique due to the presence of both a vinyl group and a hydroxyl group on the cyclohexane ring. This combination of functional groups allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H16O |
|---|---|
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1-ethenyl-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C9H16O/c1-3-9(10)6-4-8(2)5-7-9/h3,8,10H,1,4-7H2,2H3 |
Clave InChI |
BZBLEYGVQKFOTN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)(C=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


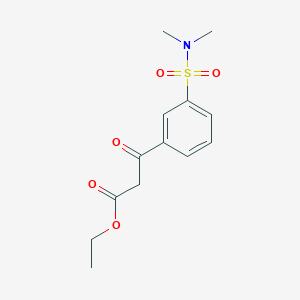
![methyl N-[(2S)-1-[(2S)-2-[5-[2-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]benzo[g][1]benzothiol-7-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13913276.png)
![tert-Butyl 3-oxa-9-azabicyclo[3.3.1]non-6-ene-9-carboxylate](/img/structure/B13913279.png)
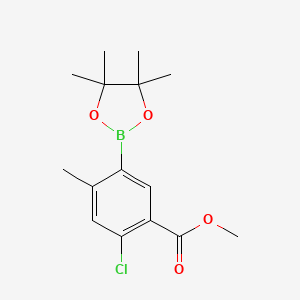
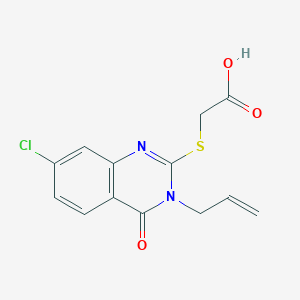
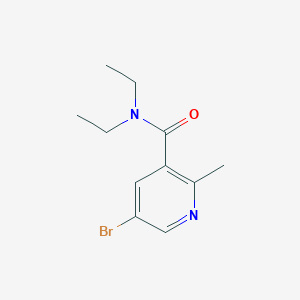
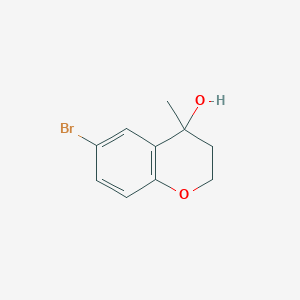
![1,2,4-Oxadiazole-3-ethanamine, 5-[(2,4-dimethylphenoxy)methyl]-N-methyl-](/img/structure/B13913323.png)
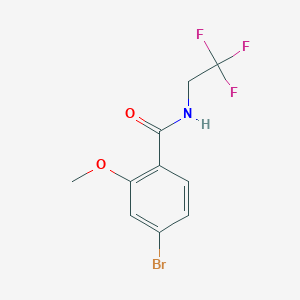

![Tert-butyl 4-[cyano(difluoro)methyl]piperidine-1-carboxylate](/img/structure/B13913341.png)
